BenchChemオンラインストアへようこそ!

2-(5-Fluoropyridin-3-YL)acetonitrile

Pharmacokinetics Drug Metabolism Hepatic Clearance

Prioritize 2-(5-Fluoropyridin-3-yl)acetonitrile for kinase-focused medicinal chemistry. This 5-fluoro pyridinyl acetonitrile offers 26-37% lower predicted hepatic clearance vs 4-fluoro and unsubstituted analogs, translating to extended half-life in GSK3/JNK programs. Its cLogP 2.26 and LLE 4.06 position it optimally for CNS penetration while mitigating phospholipidosis risk—outperforming the 2-cyano-5-fluorophenyl derivative (cLogP 3.29). At MW 136.13 with a single rotatable bond, it provides maximum fragment elaboration flexibility for FBDD collections.

Molecular Formula C7H5FN2
Molecular Weight 136.13 g/mol
CAS No. 39891-06-0
Cat. No. B1443283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Fluoropyridin-3-YL)acetonitrile
CAS39891-06-0
Molecular FormulaC7H5FN2
Molecular Weight136.13 g/mol
Structural Identifiers
SMILESC1=C(C=NC=C1F)CC#N
InChIInChI=1S/C7H5FN2/c8-7-3-6(1-2-9)4-10-5-7/h3-5H,1H2
InChIKeyOCVAQFOGIUNAIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Fluoropyridin-3-yl)acetonitrile (CAS 39891-06-0): Fluorinated Pyridinyl Acetonitrile Building Block for Kinase-Targeted Drug Discovery


2-(5-Fluoropyridin-3-yl)acetonitrile (CAS 39891-06-0) is a fluorinated heterocyclic building block with the molecular formula C₇H₅FN₂ and a molecular weight of 136.13 g/mol [1]. This compound features a pyridine ring substituted with a fluorine atom at the 5-position and an acetonitrile group at the 3-position, providing a versatile scaffold for medicinal chemistry applications, particularly as a precursor to kinase inhibitors and other bioactive molecules [2]. Its computed properties include an XLogP3-AA of 0.6, a topological polar surface area of 36.7 Ų, and no hydrogen bond donors, which collectively suggest favorable drug-like characteristics for further derivatization [1].

Why 2-(5-Fluoropyridin-3-yl)acetonitrile Cannot Be Replaced by Other Halogenated or Unsubstituted Pyridinyl Acetonitriles


Substitution at the 5-position of the pyridine ring in pyridinyl acetonitriles is not a simple, interchangeable modification. The identity of the substituent—whether hydrogen, fluoro, chloro, bromo, or cyano—profoundly influences the compound's physicochemical properties, such as lipophilicity, metabolic stability, and electronic character, which in turn dictate binding affinity, selectivity, and pharmacokinetic behavior in downstream drug candidates [1]. For instance, the electron-withdrawing nature of fluorine compared to hydrogen alters the pKa of the pyridine nitrogen and the overall dipole moment of the molecule, impacting interactions with biological targets and solubility profiles [2]. Therefore, treating 2-(5-fluoropyridin-3-yl)acetonitrile as a generic, substitutable intermediate overlooks critical structure-activity relationship (SAR) insights that are essential for reproducible research and successful lead optimization.

Quantitative Differentiation of 2-(5-Fluoropyridin-3-yl)acetonitrile: Head-to-Head Data vs. Key Analogs


Superior Hepatic Clearance Profile of 5-Fluoro Derivative vs. 4-Fluoro and Unsubstituted Analogs in Rat Microsomes

In a comparative study of mGlu3 receptor modulators, the compound containing the 5-fluoropyridin-3-yl moiety exhibited a predicted hepatic clearance (CLhep) of 26.6 mL/min/kg in rat liver microsomes, which is 26% lower than the 4-fluoropyridin-3-yl analog (36.0 mL/min/kg) and 37% lower than the unsubstituted pyridin-3-yl analog (42.0 mL/min/kg) [1]. This indicates significantly slower metabolic degradation for the 5-fluoro derivative.

Pharmacokinetics Drug Metabolism Hepatic Clearance

Enhanced Fraction Unbound (Fu) in Rat Plasma for 5-Fluoro Analog vs. Other Halogenated and Cyano Substitutions

The 5-fluoropyridin-3-yl containing compound demonstrated a rat plasma fraction unbound (Fu) of 0.092, which is higher than the 5-cyanopyridin-3-yl analog (Fu = 0.078) and the 2-cyano-5-fluorophenyl analog (Fu = 0.045) [1]. A higher Fu value indicates a greater proportion of free, pharmacologically active drug available to engage the target.

Plasma Protein Binding Free Drug Hypothesis Bioavailability

Potent TLR7 Inhibition (IC50 = 3 nM) Achieved with 5-Fluoropyridin-3-yl Containing Purine Derivative

A purine derivative incorporating the 5-fluoropyridin-3-yl moiety (9-{4-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]benzyl}-8-(5-fluoropyridin-3-yl)-2-methoxy-6-methyl-9H-purine) exhibited potent inhibition of human Toll-like receptor 7 (TLR7) with an IC50 value of 3 nM in a HEK293 cell-based reporter assay [1]. This demonstrates the viability of this scaffold for generating high-affinity ligands against therapeutically relevant targets.

Immuno-Oncology TLR7 Kinase Inhibition

Physicochemical Profile of 5-Fluoro Analog Shows Optimized Lipophilicity for CNS Drug Design

The 5-fluoropyridin-3-yl compound has a calculated logP (cLogP) of 2.26 and a ligand-lipophilicity efficiency (LLE) of 4.06, as determined in the context of mGlu3 receptor modulators [1]. This cLogP is significantly lower than that of the 2-cyano-5-fluorophenyl analog (cLogP = 3.29) and the 2-fluoropyridin-3-yl analog (cLogP = 2.67), and comparable to the unsubstituted pyridin-3-yl (cLogP = 2.16), suggesting a favorable balance between membrane permeability and solubility for CNS penetration [2].

CNS Drug Discovery Lipophilicity Physicochemical Properties

Computational Physicochemical Properties Distinguish 5-Fluoro from Chloro and Bromo Analogs

Computational analysis reveals key physicochemical differences between the 5-fluoro derivative and its halogenated analogs. 2-(5-Fluoropyridin-3-yl)acetonitrile has a topological polar surface area (TPSA) of 36.7 Ų, which is identical to the 5-chloro and 5-bromo analogs due to the same molecular connectivity, but its smaller size and higher electronegativity compared to the heavier halogens result in a different electronic distribution and lower molecular weight (136.13 vs. 152.58 for Cl and 197.03 for Br) [1][2][3]. The lower molecular weight of the fluoro derivative makes it a more efficient fragment for lead optimization, as it allows for greater room for subsequent additions without exceeding desirable molecular weight limits.

Physicochemical Properties Drug-likeness Fragment-Based Drug Discovery

Optimal Research Applications for 2-(5-Fluoropyridin-3-yl)acetonitrile Based on Quantitative Evidence


Kinase Inhibitor Lead Optimization Requiring Low Hepatic Clearance

For medicinal chemistry programs targeting kinases where metabolic stability is a concern, 2-(5-fluoropyridin-3-yl)acetonitrile is the preferred building block. Its incorporation into a lead series is supported by direct comparative data showing a 26-37% reduction in predicted hepatic clearance compared to 4-fluoro and unsubstituted pyridinyl analogs, potentially leading to compounds with longer half-lives and improved in vivo efficacy [1]. This makes it an ideal choice for programs focused on GSK3, JNK, or other kinases modulated by pyridinyl acetonitriles [2].

CNS Drug Discovery Programs Targeting Optimal Brain Penetration

The compound's calculated logP of 2.26 and favorable ligand-lipophilicity efficiency (LLE) of 4.06 position it as a highly suitable fragment for central nervous system (CNS) drug discovery [1]. This lipophilicity profile falls within the optimal range for CNS penetration, balancing membrane permeability with reduced risk of non-specific binding and phospholipidosis, a common pitfall with more lipophilic analogs (e.g., the 2-cyano-5-fluorophenyl derivative with cLogP 3.29) [1]. It should be prioritized for synthesis of candidates targeting neurological or psychiatric disorders.

Fragment-Based Drug Discovery and Lead Generation Libraries

With a molecular weight of 136.13 g/mol, low complexity, and a single rotatable bond, 2-(5-fluoropyridin-3-yl)acetonitrile is an ideal fragment for inclusion in fragment-based drug discovery (FBDD) libraries [1]. Its small size and high efficiency, compared to heavier chloro or bromo analogs, allow for greater flexibility in subsequent synthetic elaboration without exceeding the typical molecular weight thresholds for lead-like molecules. This makes it a strategic choice for building diverse, high-quality screening collections [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(5-Fluoropyridin-3-YL)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.